1-Méthyl-5-(pyridin-2-yl)pyrrolidin-2-one

Vue d'ensemble

Description

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, also known as 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds structurally related to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidinones have been synthesized and tested for their efficacy against various pathogenic bacteria and fungi. Studies have shown that certain analogs possess potent inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting potential for development as new antimicrobial agents .

Neurotransmitter Modulation

The compound's structural similarity to other known psychoactive substances positions it as a candidate for research into neurotransmitter modulation. Specifically, studies on related compounds have demonstrated their ability to inhibit dopamine and norepinephrine transporters, which may lead to applications in treating neurological disorders such as depression and anxiety . The modulation of these neurotransmitters is crucial in developing drugs aimed at improving mood and cognitive function.

Solvent Properties

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one belongs to a class of dipolar aprotic solvents, which are characterized by their ability to dissolve a wide range of polymers and other organic compounds. This property is particularly useful in the formulation of paints, coatings, and adhesives, where effective solvation is essential for product performance . The compound's good solvency characteristics also make it suitable for applications in the textile industry, particularly in surface treatment processes.

Lithium-Ion Battery Fabrication

In the context of energy storage technologies, derivatives of pyrrolidinones are utilized as solvents in the preparation of electrodes for lithium-ion batteries. Their ability to dissolve polymer binders such as polyvinylidene fluoride (PVDF) is critical in ensuring the uniformity and performance of battery components .

Synthesis of Complex Molecules

The unique structure of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one allows it to serve as a versatile building block in organic synthesis. Its reactivity can be exploited in various chemical transformations to create more complex molecules with potential applications in drug discovery and development .

Catalysis

Research into catalytic applications has shown that pyrrolidinone derivatives can act as catalysts or co-catalysts in organic reactions, enhancing reaction rates and selectivity . This property is particularly valuable in the synthesis of pharmaceuticals where efficiency and yield are paramount.

Case Studies

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities .

Pharmacokinetics

It’s known that the compound’s molecular weight is 17622 , which could potentially influence its bioavailability.

Result of Action

Compounds with a pyrrolidine ring are known to have various biological profiles .

Activité Biologique

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory effects. Additionally, it summarizes structure-activity relationships (SAR) and presents relevant data in tables for clarity.

Chemical Structure and Properties

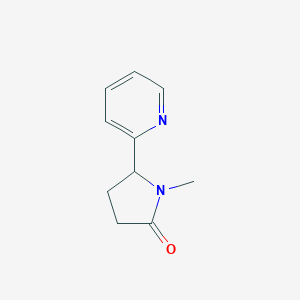

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one features a pyrrolidinone core with a pyridine substituent, which contributes to its biological activities. The molecular structure can be represented as follows:

Where:

- C1: Methyl group

- C2: Pyridine ring

- C3-C5: Pyrrolidine ring structure

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | S. aureus | 0.005 |

| 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | E. coli | 0.007 |

| Other Pyrrolidine Derivatives | Various Strains | 0.0039 - 0.025 |

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies involving various cancer cell lines suggest that modifications to the pyrrolidine structure can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one has been evaluated for its anti-inflammatory properties, showing significant inhibition of COX enzymes, particularly COX-2, which is crucial in the inflammatory response .

Table 3: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | >100 | 0.04 |

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is influenced by its structural features:

- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect activity.

- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine core can enhance or diminish biological effects.

Figure 1: SAR Analysis

Structure Activity Relationship

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Hepatic Fibrosis : A study demonstrated that derivatives of pyrrolidine compounds effectively reduced collagen deposition in hepatic stellate cells, suggesting potential applications in liver fibrosis treatment .

- Antifungal Activity : Another investigation showed that similar alkaloids exhibited antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial action .

Propriétés

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXBYVNZTVRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274300 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-31-8 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.